Cas no 19968-15-1 (3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole)

3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative with significant utility in synthetic organic chemistry, particularly as a versatile intermediate for the preparation of agrochemicals, pharmaceuticals, and specialty materials. The presence of bromine and trifluoromethyl groups enhances its reactivity, enabling selective functionalization in cross-coupling reactions and nucleophilic substitutions. Its robust structure contributes to stability under various reaction conditions, making it suitable for multi-step synthetic routes. The compound’s electron-withdrawing properties also facilitate the design of biologically active molecules, particularly in the development of herbicides and fungicides. High purity grades ensure consistent performance in research and industrial applications.
3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole structure
19968-15-1 structure
Product Name:3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole
CAS No:19968-15-1
MF:C4HBr2F3N2
MW:293.867349386215
CID:2659278
Update Time:2025-11-02

3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3,4-dibromo-5-(trifluoromethyl)-1H-pyrazole
    • 4,5-DIBROMO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE
    • AB72047
    • FCH4162487
    • AX8275530
    • 3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole
    • Inchi: 1S/C4HBr2F3N2/c5-1-2(4(7,8)9)10-11-3(1)6/h(H,10,11)
    • InChI Key: VHHYNYQILBLCLP-UHFFFAOYSA-N
    • SMILES: BrC1C(=NNC=1C(F)(F)F)Br

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Topological Polar Surface Area: 28.7

3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM514122-1g
3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole
19968-15-1 97%
1g
$843 2022-06-12

Additional information on 3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole

Comprehensive Guide to 3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole (CAS No. 19968-15-1)

3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole is a specialized heterocyclic compound with significant applications in pharmaceutical and agrochemical research. Its unique structural features, including the presence of bromine and trifluoromethyl groups, make it a valuable intermediate in the synthesis of bioactive molecules. With the increasing demand for fluorinated pyrazole derivatives, this compound has garnered attention in both academic and industrial settings.

The compound, identified by CAS No. 19968-15-1, belongs to the class of halogenated pyrazoles, which are known for their versatility in medicinal chemistry. Researchers are particularly interested in its potential as a building block for drug discovery and crop protection agents. The trifluoromethyl group enhances the lipophilicity and metabolic stability of derived compounds, making them more effective in biological systems.

Recent studies highlight the role of 3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole in the development of novel antimicrobial agents. With the global rise in antibiotic resistance, scientists are exploring halogenated pyrazoles as potential candidates for next-generation treatments. Additionally, its application in material science, particularly in the synthesis of advanced polymers, is an emerging area of interest.

From a commercial perspective, the demand for fluorinated pyrazole intermediates like this compound is growing. Suppliers and manufacturers are focusing on scalable synthesis methods to meet the needs of pharmaceutical and agrochemical industries. The compound's stability and reactivity make it a preferred choice for high-value chemical synthesis.

For researchers working on heterocyclic chemistry, understanding the properties of 3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole is crucial. Its molecular weight, solubility, and reactivity profile are well-documented, facilitating its use in diverse synthetic pathways. The compound's compatibility with various coupling reactions further expands its utility in organic synthesis.

Environmental and regulatory considerations are also important when handling halogenated compounds. While 3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole is not classified as hazardous under standard guidelines, proper laboratory practices should always be followed. Researchers are encouraged to explore green chemistry approaches to minimize waste and improve sustainability in its applications.

In summary, 3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole (CAS No. 19968-15-1) is a multifaceted compound with broad relevance in modern chemistry. Its applications span from pharmaceutical development to agrochemical innovation, making it a subject of ongoing research and commercial interest. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in advancing chemical and biological sciences.

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